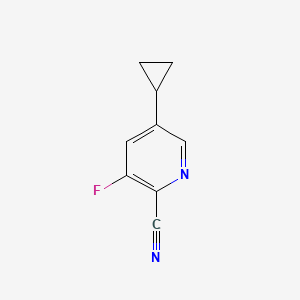

5-Cyclopropyl-3-fluoropicolinonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7FN2 |

|---|---|

Molecular Weight |

162.16 g/mol |

IUPAC Name |

5-cyclopropyl-3-fluoropyridine-2-carbonitrile |

InChI |

InChI=1S/C9H7FN2/c10-8-3-7(6-1-2-6)5-12-9(8)4-11/h3,5-6H,1-2H2 |

InChI Key |

JOYASCABNLXOSC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=C(N=C2)C#N)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Cyclopropyl 3 Fluoropicolinonitrile

Direct Synthetic Routes to 5-Cyclopropyl-3-fluoropicolinonitrile

The final construction of this compound is most efficiently achieved by introducing the cyclopropyl (B3062369) group onto a pre-functionalized fluoropicolinonitrile ring system. This late-stage functionalization typically involves powerful carbon-carbon bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling with cyclopropylboronic acids or derivatives)

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds and is exceptionally well-suited for the synthesis of this compound. yonedalabs.comnih.gov This reaction facilitates the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. rsc.org In this specific synthesis, the key precursors are a halogenated 3-fluoropicolinonitrile and a cyclopropylboron species.

The most common approach involves the coupling of 5-bromo-3-fluoropicolinonitrile with a cyclopropylboronic acid or its more stable derivatives, such as potassium cyclopropyltrifluoroborate (B8364958). nih.gov The reaction is advantageous due to its tolerance of a wide array of functional groups and the relatively mild conditions required. nih.govnih.gov A typical catalytic system consists of a palladium(0) source, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate, and a phosphine (B1218219) ligand. nih.gov Sterically bulky and electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to promote high catalytic activity for coupling with heteroaryl halides. nih.govnih.gov The presence of a base is essential for the transmetalation step of the catalytic cycle.

Table 1: Representative Conditions for Suzuki-Miyaura Cyclopropanation

| Component | Example Reagent/Condition | Role in Reaction |

|---|---|---|

| Aryl Halide | 5-bromo-3-fluoropicolinonitrile | Electrophilic partner |

| Organoboron Reagent | Cyclopropylboronic acid or Potassium cyclopropyltrifluoroborate | Nucleophilic partner (cyclopropyl source) |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | Catalyst for C-C bond formation |

| Ligand | SPhos, XPhos, Tricyclohexylphosphine | Stabilizes and activates the palladium catalyst |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent for transmetalation |

| Solvent | Toluene, Dioxane, n-Butanol, Water mixtures | Reaction medium |

Precursor Transformations (e.g., from 5-bromo-3-fluoropicolinonitrile)

The synthesis of this compound is heavily reliant on the transformation of a suitable precursor, with 5-bromo-3-fluoropicolinonitrile being the most logical and widely utilized starting point. chemlytesolutions.comsigmaaldrich.combldpharm.com The bromine atom at the 5-position of the pyridine (B92270) ring serves as an effective leaving group, or "chemical handle," for introducing the cyclopropyl moiety.

The conversion of this bromo-precursor is almost exclusively achieved through palladium-catalyzed cross-coupling reactions, as detailed in the Suzuki-Miyaura methodology (Section 2.1.1). The C-Br bond is readily activated by the palladium catalyst, initiating the catalytic cycle that culminates in the formation of the desired C-C bond with the cyclopropyl group. This strategic use of a halogenated precursor is a cornerstone of modern synthetic chemistry, allowing for the convergent and efficient assembly of complex molecules from simpler, well-defined building blocks.

Synthesis of Key Fluoropicolinonitrile Intermediates

The successful synthesis of the target compound depends on the availability of key intermediates. The preparation of the 5-bromo-3-fluoropicolinonitrile core requires a multi-step process involving halogenation, fluorination, and cyanation of the pyridine ring.

Preparation of Halogenated Picolinonitriles (e.g., 3-fluoropicolinonitrile, 5-bromo-3-fluoropicolinonitrile)

The synthesis of the crucial intermediate, 5-bromo-3-fluoropicolinonitrile, involves the sequential installation of fluorine, bromine, and nitrile groups onto a pyridine scaffold. One plausible route begins with the synthesis of 3-fluoropyridine, which can then be further functionalized. The introduction of the bromine atom at the 5-position and the nitrile group at the 2-position creates the necessary arrangement for the final cross-coupling step. Another reported pathway involves starting with 2-bromo-5-nitropyridine, which undergoes fluorination and subsequent reaction with methyl bromide to yield the target intermediate.

Cyanation Reactions for Nitrile Group Introduction (e.g., from bromopyridines)

The introduction of the nitrile (-C≡N) group to form the picolinonitrile structure is a critical step. This transformation is commonly achieved through the cyanation of a halogenated pyridine, such as a 2-bromopyridine (B144113) derivative. The Rosenmund-von Braun reaction and its modern palladium-catalyzed variants are standard methods for this conversion. These reactions typically employ a cyanide source, such as copper(I) cyanide, potassium cyanide, or zinc cyanide, in the presence of a palladium or copper catalyst to replace the halogen atom with a nitrile group. The choice of reagents and conditions is crucial to ensure high yields and compatibility with other functional groups present on the pyridine ring.

Fluorination Strategies for the Pyridine Ring (e.g., fluoride (B91410) exchange reactions)

Introducing a fluorine atom at the 3-position of the pyridine ring is a challenging yet essential step in the synthesis of the key intermediates. Several strategies exist for this purpose.

One common industrial method is the halide exchange (Halex) reaction , where a chloro-substituted pyridine is treated with a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) at elevated temperatures. google.com This process exchanges the chlorine atom for a fluorine atom.

More recently, methods for the direct C-H fluorination of pyridine rings have been developed, offering more direct routes. acs.orgnih.gov These reactions can utilize powerful electrophilic fluorinating reagents. For instance, silver(II) fluoride (AgF₂) has been shown to be effective for the site-selective fluorination of C-H bonds adjacent to the nitrogen atom in pyridines under mild conditions. orgsyn.orgsigmaaldrich.comresearchgate.netnih.gov Other approaches may employ reagents like Selectfluor®, often in conjunction with a catalyst, to achieve C-H fluorination. nih.govucmerced.edu These modern methods provide powerful tools for accessing fluorinated heterocycles that are otherwise difficult to prepare.

Incorporation of the Cyclopropyl Moiety

The introduction of a cyclopropyl group onto a pyridine ring is a critical step in the synthesis of this compound. This section details the synthetic methodologies for incorporating this three-membered ring onto aromatic systems, with a focus on strategies applicable to a substituted pyridine core, and discusses the methods for controlling the stereochemistry of the cyclopropyl moiety.

Strategies for Cyclopropyl Group Introduction onto Aromatic Systems

The installation of a cyclopropyl group onto an aromatic or heteroaromatic ring can be achieved through various synthetic strategies. For a molecule such as this compound, a plausible and widely utilized approach involves the cross-coupling of a pre-functionalized pyridine ring with a cyclopropyl-containing reagent. Transition-metal catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are well-suited for this purpose due to their mild reaction conditions and high tolerance for a wide range of functional groups.

A likely synthetic precursor for this transformation would be a 5-halo-3-fluoropicolinonitrile, such as 5-bromo-3-fluoropicolinonitrile. This intermediate could then be coupled with a cyclopropylboronic acid or one of its derivatives in the presence of a palladium catalyst. The general scheme for this Suzuki-Miyaura coupling reaction is depicted below:

Figure 1: Proposed Suzuki-Miyaura cross-coupling reaction for the synthesis of this compound.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of cyclopropylboronic acid with aryl halides, various palladium catalysts and ligands have been successfully employed.

| Catalyst/Ligand System | Base | Solvent | Substrate Scope | Ref. |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | Aryl bromides | audreyli.com |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Heteroaryl bromides | nih.gov |

| [Pd(C₃H₅)Cl]₂ / Tedicyp | K₃PO₄ | Toluene | Aryl chlorides/bromides | researchgate.net |

| Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene/H₂O | Heteroaryl chlorides | nih.gov |

Table 1: Examples of conditions for Suzuki-Miyaura cross-coupling of cyclopropylboronic acid with aryl/heteroaryl halides.

The reaction typically proceeds with retention of the cyclopropyl ring's configuration. This method is advantageous as cyclopropylboronic acid is commercially available and stable, and the reaction conditions are generally mild, which helps in preserving the fluoro and nitrile functional groups on the pyridine ring. The use of potassium cyclopropyltrifluoroborate salts has also been reported as an effective alternative to boronic acids, sometimes offering enhanced stability and reactivity, especially with less reactive aryl chlorides. nih.gov

Alternative strategies for the introduction of a cyclopropyl group, though less common for this specific substitution pattern, include the cyclopropanation of a vinyl-substituted pyridine precursor. However, this would require the initial synthesis of 5-vinyl-3-fluoropicolinonitrile, which might involve more synthetic steps.

Stereochemical Control in Cyclopropyl Group Synthesis

While the Suzuki-Miyaura coupling with an unsubstituted cyclopropylboronic acid results in an achiral product, the synthesis of chiral, substituted cyclopropyl analogues necessitates stereochemical control. When the cyclopropyl group itself contains stereocenters, their controlled synthesis is of paramount importance. This is typically achieved through asymmetric cyclopropanation reactions. These methods can be broadly categorized into transition-metal catalysis and biocatalysis.

Transition-Metal Catalyzed Asymmetric Cyclopropanation:

Chiral transition-metal complexes are widely used to catalyze the asymmetric cyclopropanation of olefins with diazo compounds. Rhodium, copper, and iron complexes with chiral ligands have demonstrated high levels of enantioselectivity and diastereoselectivity. For instance, chiral rhodium complexes have been successfully used in the enantioselective cyclopropanation of N-substituted 2-pyridones with diazo compounds, yielding chiral cyclopropanes with high enantioselectivities. acs.org Similarly, chiral bis(imino)pyridine iron complexes have been employed for the asymmetric cyclopropanation of alkenes. researchgate.net

| Catalyst System | Carbene Source | Olefin Type | Stereoselectivity |

| Chiral Rhodium Complex | Diazo compounds | N-substituted 2-pyridones | High enantioselectivity |

| Chiral (PDI)CoBr₂ | 2,2-dichloropropane/Zn | 1,3-dienes | Moderate enantioselectivity |

| Chiral Iron Porphyrin | α-diazoacetonitrile | Arylalkenes | High ee and dr |

Table 2: Examples of transition-metal catalyzed asymmetric cyclopropanation.

Biocatalytic Asymmetric Cyclopropanation:

In recent years, biocatalysis has emerged as a powerful tool for stereoselective synthesis. Engineered hemoproteins, such as myoglobin (B1173299) and cytochrome P450 variants, have been shown to catalyze asymmetric cyclopropanation reactions with high efficiency and stereoselectivity. wpmucdn.comnih.gov These enzymatic reactions can provide access to optically active pyridine-containing cyclopropanes. A notable strategy involves the use of engineered myoglobins for the asymmetric cyclopropanation of a variety of olefins using pyridotriazoles as stable carbene precursors. wpmucdn.comnih.gov This approach offers high activity and stereoselectivity, including enantiodivergent selectivity, providing access to valuable chiral building blocks for medicinal chemistry. wpmucdn.comnih.gov

The choice of methodology for stereochemical control would depend on the specific substituents on the cyclopropyl ring and the desired stereoisomer. For the synthesis of a specific stereoisomer of a substituted this compound derivative, one would typically perform an asymmetric cyclopropanation to generate a chiral cyclopropyl-containing building block, which could then be incorporated into the pyridine ring via methods like the Suzuki-Miyaura coupling.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 5-Cyclopropyl-3-fluoropicolinonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the cyclopropyl (B3062369) group. The two aromatic protons will appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The protons of the cyclopropyl group will present as a more complex set of multiplets in the upfield region of the spectrum, characteristic of such strained ring systems.

¹³C NMR: The carbon NMR spectrum will reveal signals for each unique carbon atom in the molecule. The carbon bearing the nitrile group (C2) and the carbons of the pyridine ring will appear in the downfield region. The carbon atom directly bonded to the fluorine (C3) will show a large coupling constant (¹JCF), a hallmark of C-F bonds. The carbons of the cyclopropyl ring will be observed at higher field.

¹⁹F NMR: The fluorine NMR spectrum is anticipated to show a single resonance for the fluorine atom at the 3-position of the pyridine ring. This signal's chemical shift will be indicative of the electronic environment of the fluorinated aromatic ring.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | |||

| H-4 | 7.3 - 7.6 | dd | JHF ≈ 8-10, JHH ≈ 2-3 |

| H-6 | 8.2 - 8.5 | d | JHF ≈ 2-4 |

| Cyclopropyl-CH | 1.9 - 2.2 | m | |

| Cyclopropyl-CH₂ | 0.8 - 1.2 | m | |

| ¹³C | |||

| C-2 (CN) | 115 - 120 | d | JCCF ≈ 3-5 |

| C-3 (C-F) | 158 - 162 | d | ¹JCF ≈ 240-260 |

| C-4 | 125 - 130 | d | JCCF ≈ 15-20 |

| C-5 | 140 - 145 | d | JCCCF ≈ 3-5 |

| C-6 | 148 - 152 | d | JCCF ≈ 5-8 |

| Cyclopropyl-CH | 12 - 17 | s | |

| Cyclopropyl-CH₂ | 8 - 12 | s |

| ¹⁹F | -110 to -130 | m | |

Note: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₇FN₂), the expected exact mass can be calculated and would be confirmed by HRMS.

Fragmentation Pathways

In electron ionization mass spectrometry (EI-MS), the molecular ion would be expected to undergo characteristic fragmentation. Plausible fragmentation pathways for this compound could include:

Loss of a hydrogen cyanide (HCN) molecule from the pyridine ring, a common fragmentation for nitriles.

Fragmentation of the cyclopropyl ring, potentially through the loss of ethylene (B1197577) (C₂H₄).

Cleavage of the bond between the cyclopropyl group and the pyridine ring.

Loss of a fluorine radical.

Predicted Collision Cross Sections in Ion Mobility Spectrometry

Ion mobility spectrometry (IMS) provides information about the size and shape of an ion, quantified by its collision cross section (CCS). While experimental CCS values for this compound are not available, computational methods can predict these values. Such predictions would be valuable for distinguishing it from isomers and for its identification in complex mixtures. The predicted CCS would depend on the ion type (e.g., [M+H]⁺ or [M+Na]⁺) and the drift gas used in the IMS experiment.

Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₉H₇FN₂ |

| Exact Mass | 162.0600 |

| Common Fragments (m/z) | 135 (M-HCN)⁺, 134 (M-C₂H₄)⁺, 121 (M-C₃H₅)⁺ |

Note: Fragmentation patterns are proposed based on chemical principles and require experimental verification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A sharp, strong absorption is expected for the nitrile (C≡N) stretch. The C-F bond will exhibit a strong absorption in the fingerprint region. Aromatic C-H and cyclopropyl C-H stretching vibrations will also be present.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would show absorption bands corresponding to the electronic transitions within the fluorinated pyridine chromophore. The substitution pattern on the pyridine ring will influence the position and intensity of the absorption maxima (λmax).

Predicted Spectroscopic Data

| Technique | Functional Group/Transition | Predicted Absorption Range |

|---|---|---|

| IR | C≡N stretch | 2220 - 2240 cm⁻¹ |

| C-F stretch | 1200 - 1300 cm⁻¹ | |

| Aromatic C-H stretch | 3000 - 3100 cm⁻¹ | |

| Cyclopropyl C-H stretch | ~3100 cm⁻¹ |

| UV-Vis | π → π* transitions | 200 - 280 nm |

Note: These are predicted values based on typical ranges for the respective functional groups.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the molecular properties of novel compounds. tandfonline.comekb.eg For 5-Cyclopropyl-3-fluoropicolinonitrile, these calculations would elucidate its stability, reactivity, and spectroscopic characteristics.

The electronic structure dictates the chemical reactivity of a molecule. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. ekb.egemerginginvestigators.org

For a molecule like this compound, DFT calculations would likely show the HOMO localized on the electron-rich pyridine (B92270) ring and the cyclopropyl (B3062369) group, while the LUMO may be distributed over the electron-withdrawing nitrile group and the pyridine ring. The fluorine atom, being highly electronegative, would significantly influence the charge distribution across the molecule. emerginginvestigators.org

Molecular Electrostatic Potential (MEP) maps are also used to visualize charge distribution. mdpi.com These maps illustrate regions of varying electron density, with red areas indicating electron-rich sites (prone to electrophilic attack) and blue areas indicating electron-poor sites (prone to nucleophilic attack). mdpi.com For this compound, the nitrogen of the nitrile group and the pyridine ring would likely be electron-rich regions, while the hydrogen atoms of the cyclopropyl group would be electron-poor.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.0 | Indicates electron-donating capability |

| LUMO Energy | -1.5 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.5 | Correlates with chemical stability and reactivity |

Note: These values are illustrative and represent typical ranges for similar heterocyclic compounds. Actual values would require specific DFT calculations.

Quantum chemical calculations can accurately predict spectroscopic parameters, which are invaluable for confirming the structure of a synthesized compound. By performing geometry optimization and frequency calculations, it is possible to simulate infrared (IR) and Raman spectra. derpharmachemica.com The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For this compound, characteristic frequencies for the C≡N stretch of the nitrile group, C-F stretch, and various modes of the pyridine and cyclopropyl rings would be predicted. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). ekb.egnih.gov Comparing these predicted spectra with experimental data provides a robust method for structural verification.

Molecular Dynamics Simulations (e.g., ligand-protein interactions for derivatives)

While quantum mechanics is ideal for studying the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a more complex environment, such as in solution or interacting with a biological macromolecule like a protein. nih.govacs.org MD simulations model the movements of atoms and molecules over time based on classical mechanics.

In the context of drug discovery, if this compound were a lead compound, MD simulations would be essential for studying how its derivatives interact with a target protein. acs.orgacs.org Researchers would dock the ligand into the active site of the protein and run a simulation to observe its stability, conformational changes, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) it forms with amino acid residues. acs.org These simulations provide insights into the binding affinity and residence time of the ligand, helping to explain its mechanism of action and guiding the design of more potent derivatives.

Prediction of Molecular Descriptors for QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com This is achieved by calculating a set of numerical values, known as molecular descriptors, for each compound and then using statistical methods to correlate these descriptors with experimental activity. researchgate.netresearchgate.net

For this compound, a wide range of molecular descriptors would be calculated to build a QSAR model. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape). These descriptors are used to predict various properties, including physicochemical characteristics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. gjpb.denih.govmdpi.com

Table 2: Selected Predicted Molecular Descriptors for this compound for QSAR Modeling

| Descriptor | Predicted Value | Relevance in QSAR |

|---|---|---|

| Molecular Weight (MW) | 176.18 g/mol | Influences size and diffusion properties. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 | Predicts hydrophobicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~36.7 Ų | Correlates with transport properties and bioavailability. |

| Hydrogen Bond Donors | 0 | Important for ligand-receptor interactions. |

| Hydrogen Bond Acceptors | 2 (N atoms) | Important for ligand-receptor interactions. |

| Number of Rotatable Bonds | 1 | Relates to conformational flexibility. |

Note: These values are calculated or estimated based on the chemical structure and are commonly used in predictive ADMET and drug-likeness models.

Structure Activity Relationship Sar Investigations

Role of the Cyclopropyl (B3062369) Group in Modulating Biological Activity

The cyclopropyl group is a highly valued substituent in drug design, often introduced to fine-tune the pharmacological profile of a lead compound. researchgate.net Its unique structural and electronic properties distinguish it from other small alkyl groups and confer specific advantages in modulating biological activity. researchgate.nettandfonline.com

The cyclopropyl ring possesses distinct steric and electronic characteristics that contribute to its frequent use in medicinal chemistry. ijpsr.com Structurally, the three carbon atoms of the ring are coplanar, and the C-C bonds (approximately 1.51 Å) are shorter than those in larger alkanes. tandfonline.com This rigid, compact structure can act as a conformational constraint, holding adjacent functionalities in a specific orientation favorable for target binding. researchgate.net

Electronically, the C-C bonds of a cyclopropane (B1198618) ring have enhanced π-character, a consequence of the bond angles being strained from the ideal sp³ hybridization. tandfonline.com This feature allows the cyclopropyl group to participate in electronic interactions, such as conjugation with adjacent π-systems. It is often used as a bioisosteric replacement for an alkene or even an aromatic ring, providing rigidity while altering electronic distribution. tandfonline.comijpsr.com The C-H bonds are also shorter and stronger than those in other alkanes, which can contribute to increased metabolic stability by making them less susceptible to oxidation by cytochrome P450 enzymes. tandfonline.com

The table below summarizes a comparison of key properties between the cyclopropyl group and other common alkyl substituents, illustrating its unique profile.

| Property | Cyclopropyl | Isopropyl | tert-Butyl |

| Hybridization | Strained sp³ (closer to sp²) | sp³ | sp³ |

| C-C Bond Length | ~1.51 Å | ~1.54 Å | ~1.54 Å |

| Conformation | Rigid, planar | Rotationally flexible | Rotationally flexible |

| Electronic Nature | Enhanced π-character | Electron-donating | Electron-donating |

| Lipophilicity (clogP) | ~1.2 | ~1.5 | ~1.9 |

This table presents generalized data for illustrative purposes.

The rigid nature of the cyclopropyl ring significantly reduces the conformational flexibility of the molecule. researchgate.net When a flexible molecule binds to a target, it pays an entropic penalty because it loses rotational freedom. By incorporating a rigid cyclopropyl linker, the molecule is "pre-organized" into a conformation that may be more favorable for binding, thus reducing this entropic penalty and potentially increasing binding affinity. researchgate.nettandfonline.com

The orientation of the cyclopropyl ring relative to the rest of the molecule is critical for biological activity. Studies on other molecules, such as cyclopropyl-epothilones, have shown that stereoisomers differing only in the configuration of the cyclopropyl group can exhibit substantial differences in microtubule binding affinity and antiproliferative activity. wikipedia.org This highlights that the precise positioning of the ring within the binding pocket of a target protein is a key determinant of its effect. For 5-Cyclopropyl-3-fluoropicolinonitrile, the conformation of the cyclopropyl group influences how the molecule presents its other functional groups (the nitrile and the fluorinated pyridine (B92270) ring) to the target, directly impacting the strength and specificity of the ligand-target interaction. wikipedia.org

Influence of Fluorine Substitution on Reactivity and Biological Profiles

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance a drug candidate's properties, including metabolic stability, membrane permeation, and binding affinity. tandfonline.comtandfonline.com In the context of the this compound scaffold, the fluorine atom at the 3-position of the pyridine ring exerts significant electronic effects that modulate both chemical reactivity and biological interactions.

Fluorine is the most electronegative element, and its placement on an aromatic ring, such as pyridine, has profound consequences. tandfonline.com As a strongly electron-withdrawing group, the fluorine atom at the 3-position lowers the electron density of the entire pyridine ring. nih.gov This has several effects:

Modulation of pKa : The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen. This change in pKa can alter the molecule's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for ionic interactions with a biological target. researchgate.net

Enhanced Reactivity to Nucleophiles : By reducing electron density, fluorine can make the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions, a property that can be exploited in synthesis. acs.orgnih.gov The reaction of a 2-fluoropyridine (B1216828) with a nucleophile, for instance, is significantly faster than that of the corresponding 2-chloropyridine. acs.orgnih.gov

Influence on the Nitrile Group : The electronic pull of the fluorine atom can also influence the reactivity of the nitrile group at the 2-position, potentially affecting its role as a hydrogen bond acceptor or its metabolic fate.

The introduction of fluorine atoms can stabilize the aromatic ring system, making it more resistant to certain chemical or metabolic transformations. nih.gov

Fluorine's small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) allows it to replace hydrogen without causing significant steric clashes in a binding pocket. tandfonline.com This substitution can, however, dramatically improve binding affinity and selectivity through several mechanisms: tandfonline.comresearchgate.net

Favorable Electrostatic Interactions : The highly polarized C-F bond can engage in favorable multipolar interactions with electron-rich or electron-poor regions of a protein, such as the backbone carbonyls (C–F···C=O interactions). acs.org

Hydrogen Bonding : While a subject of debate, the electronegative fluorine atom can act as a weak hydrogen bond acceptor, forming interactions that contribute to binding energy. tandfonline.com

Modulating Hydrophobicity : Fluorination often increases the lipophilicity of a molecule, which can enhance hydrophobic interactions within a binding pocket and improve membrane permeability. researchgate.net However, in some contexts, particularly with multiple fluorine substitutions, it can lead to a decrease in lipophilicity. beilstein-journals.org

Blocking Metabolic Sites : Replacing a hydrogen atom on a metabolically labile site with a fluorine atom can block oxidative metabolism, thereby increasing the compound's half-life. acs.org

The strategic placement of fluorine, as seen in this compound, is a rational design choice intended to leverage these effects to create a more potent and selective ligand. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Group-Based QSAR (G-QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used in drug design to correlate the structural or physicochemical properties of a series of compounds with their biological activities. ijpsr.comfiveable.me The fundamental principle is that the activity of a molecule is a direct function of its chemical structure. fiveable.me These models allow for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. fiveable.me

For a series of picolinonitrile analogs, a QSAR study would involve:

Data Set Assembly : Compiling a list of structurally related molecules with their experimentally determined biological activities (e.g., IC₅₀ values).

Descriptor Calculation : Calculating various molecular descriptors for each compound, which can include physicochemical properties (e.g., logP, pKa), electronic properties (e.g., dipole moment), and steric parameters.

Model Generation : Using statistical methods like multiple linear regression to build a mathematical equation that relates the descriptors to the biological activity. fiveable.me

Validation : Testing the model's predictive power using both internal and external sets of compounds.

For example, a 2D-QSAR study on pyridine-3-carbonitrile (B1148548) derivatives identified key descriptors that influence their vasorelaxant activity, leading to a statistically significant predictive model. rsc.org Similarly, 3D-QSAR studies on related pyrimidinecarbonitrile and quinoline (B57606) derivatives have successfully used techniques like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to map out the steric and electrostatic fields that favor high activity. nih.govnih.gov

Group-Based QSAR (G-QSAR) is an advancement of the traditional QSAR approach. Instead of calculating descriptors for the entire molecule, G-QSAR focuses on molecular fragments or substituent groups at different positions. ijpsr.comresearchgate.net This fragment-dependent method is particularly useful for understanding how variations at specific sites on a molecular scaffold, such as the picolinonitrile core, contribute to biological activity. wikipedia.orgresearchgate.net

In a G-QSAR study of analogs of this compound, the molecule would be fragmented into:

The core picolinonitrile scaffold.

The substituent at the 5-position (the cyclopropyl group).

The substituent at the 3-position (the fluorine atom).

Development and Validation of Predictive Models

The development of predictive models for compounds like this compound is a systematic process that leverages computational chemistry and statistical analysis to establish a correlation between molecular structure and biological activity. These models, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, are instrumental in prioritizing the synthesis of new compounds and in predicting their potential efficacy and other properties.

The initial step in developing a predictive model involves the generation of a dataset of compounds with known biological activities. For a series of picolinonitrile derivatives, this would involve synthesizing analogues of this compound with variations at different positions of the pyridine ring and testing their biological effects.

Once a dataset is established, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. For pyridine derivatives, these descriptors can be calculated using quantum chemical methods to provide insights into properties like thermal energy, heat capacity, entropy, enthalpy of formation, and Gibbs free energy. researchgate.net

With the molecular descriptors and biological activity data in hand, statistical methods are employed to build the predictive model. Multiple Linear Regression (MLR) is a common technique, often used in conjunction with methods like the genetic algorithm (GA) to select the most relevant descriptors. researchgate.net The goal is to create a mathematical equation that relates the descriptors to the observed bioactivity.

The predictive power of these models is rigorously assessed through validation techniques. Internal validation methods like leave-one-out (LOO) cross-validation are used to test the model's robustness. frontiersin.org External validation, where the model is used to predict the activity of a set of compounds not used in its development, is also a critical step. nih.gov The quality of a QSAR model is often judged by statistical parameters such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). researchgate.netfrontiersin.org

For instance, a hypothetical QSAR study on a series of picolinonitrile analogues might yield a model that indicates a positive correlation between bioactivity and the hydrophobicity of a substituent at a particular position, while showing a negative correlation with its steric bulk. Such a model can then be used to predict the activity of yet-unsynthesized compounds, guiding further research efforts. The use of machine learning algorithms, such as support vector regression and random forests, is also becoming increasingly common for building more complex, non-linear QSAR models. frontiersin.org

Identification of Key Structural Features for Desired Bioactivities

The systematic analysis of SAR data allows for the identification of key structural features—pharmacophores—that are essential for a compound's biological activity. For this compound, the principal structural components are the picolinonitrile core, the cyclopropyl group at the 5-position, and the fluorine atom at the 3-position.

The Picolinonitrile Scaffold: The pyridine ring is a common feature in many biologically active compounds due to its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be crucial for binding to enzymes or receptors. nih.govmdpi.com The nitrile group (-CN) is a strong electron-withdrawing group and can also participate in hydrogen bonding. Its presence and position on the pyridine ring significantly influence the electronic properties of the molecule and its metabolic stability.

The Cyclopropyl Group: The cyclopropyl group is a small, rigid, and lipophilic moiety. Its rigid nature can help to lock the molecule into a specific conformation that is favorable for binding to its biological target. In some cases, a cyclopropyl linker has been shown to have similar potency to other linkers in maintaining the biological activity of a compound. acs.orgacs.org The introduction of a cyclopropyl group can also impact a compound's metabolic stability, as it can be less susceptible to enzymatic degradation compared to more flexible alkyl chains.

The Fluorine Atom: The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and biological properties. mdpi.com A fluorine atom can alter a molecule's lipophilicity, metabolic stability, and binding affinity. mdpi.com Due to its high electronegativity, a fluorine atom can influence the acidity or basicity of nearby functional groups and can form strong hydrogen bonds. mdpi.com The position of the fluorine atom is critical; for example, in some classes of compounds, halogenation at the meta position has led to a significant improvement in inhibitory activity. nih.gov

The interplay between these three structural components is what ultimately determines the bioactivity of this compound. SAR studies on related pyridine derivatives have shown that the presence and position of substituents like methoxy, hydroxyl, and amino groups can enhance antiproliferative activity, while bulky groups or halogen atoms can sometimes decrease it. mdpi.com

To illustrate how SAR data is typically presented, the following hypothetical table shows the impact of substitutions on the picolinonitrile core on a specific biological activity (e.g., inhibitory concentration, IC50).

| Compound ID | R1 (Position 5) | R2 (Position 3) | Bioactivity (IC50, µM) |

| 1 | -Cyclopropyl | -F | 0.5 |

| 2 | -Isopropyl | -F | 1.2 |

| 3 | -Cyclopropyl | -Cl | 0.8 |

| 4 | -Cyclopropyl | -H | 2.5 |

| 5 | -H | -F | 5.0 |

This is a hypothetical data table for illustrative purposes.

From this hypothetical data, one could infer that the cyclopropyl group at the 5-position is preferred over an isopropyl group (compare compound 1 and 2) and that a fluorine atom at the 3-position is more favorable than chlorine or hydrogen (compare compounds 1, 3, and 4). Such insights are invaluable for guiding the design of new and more potent analogues.

Synthetic Utility and Application As Chemical Building Blocks

Intermediate in Pharmaceutical Synthesis

The scaffold of 5-Cyclopropyl-3-fluoropicolinonitrile is prominently featured in the discovery of new therapeutic agents targeting a variety of diseases. Its utility spans across the synthesis of inhibitors for enzymes implicated in neurodegenerative disorders and cancer, as well as compounds with potential applications in treating parasitic infections and modulating the immune system.

Precursor for BACE Inhibitors in Alzheimer's Disease Research

While direct synthesis of Beta-secretase 1 (BACE1) inhibitors from this compound is not extensively detailed in readily available literature, its structural motifs are found in compounds designed to target Alzheimer's disease. The development of potent BACE inhibitors often involves the incorporation of small, rigid structures like the cyclopropyl (B3062369) group to optimize binding to the enzyme's active site. Research in this area is ongoing, with a focus on designing molecules that can effectively cross the blood-brain barrier to exert their therapeutic effect.

Building Block for Kinase Inhibitors (e.g., PDGF Receptor-family kinases, AAK1, GAK)

The application of this compound as a key intermediate in the synthesis of kinase inhibitors is well-documented, particularly for Adaptor Associated Kinase 1 (AAK1). Patent literature describes the synthesis of substituted iminopyrimidinone compounds, which are potent inhibitors of AAK1, starting from this compound. These compounds have potential therapeutic applications in the treatment of a range of conditions including cancer, neurodegenerative diseases such as Alzheimer's and Parkinson's, and pain.

The general synthetic route involves the reaction of this compound with a substituted aminopyrimidinone. This reaction builds the core structure of the kinase inhibitor, with the cyclopropylpyridine moiety from the starting material playing a crucial role in the molecule's activity.

| Intermediate Compound | Target Kinase | Potential Therapeutic Application |

| Substituted iminopyrimidinone | AAK1 | Cancer, Neurodegenerative Diseases, Pain |

While the patent literature primarily focuses on AAK1, the structural similarities within kinase families suggest that derivatives of this compound could also be explored as inhibitors of other kinases, such as Platelet-Derived Growth Factor (PDGF) receptor-family kinases and Cyclin G-associated kinase (GAK), which are involved in cell proliferation and signaling pathways.

Scaffold for Macrofilaricidal Compounds

The picolinonitrile core, a key feature of this compound, is a foundational element in the synthesis of compounds with macrofilaricidal activity. Research into novel treatments for human filarial infections has led to the development of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines. The synthesis of these complex molecules often begins with appropriately substituted picolinonitriles. Although direct use of the 5-cyclopropyl-3-fluoro variant is not explicitly detailed, the established synthetic pathways for creating these macrofilaricidal agents from picolinonitrile derivatives highlight the potential of this compound class as a starting point for developing new therapies against parasitic worms.

Derivatives as Histone Deacetylase Inhibitors

The structural framework of this compound holds potential for the development of Histone Deacetylase (HDAC) inhibitors. The design of potent HDAC inhibitors often involves a "cap" group that interacts with the surface of the enzyme. The substituted pyridine (B92270) ring of this compound can serve as such a cap group. By chemically modifying the nitrile group into a zinc-binding group, such as a hydroxamic acid, and introducing a suitable linker, novel HDAC inhibitors can be synthesized. These compounds are of significant interest in cancer research due to their ability to induce cell cycle arrest and apoptosis in tumor cells.

Application in Toll-Like Receptor Modulator Research

Toll-Like Receptors (TLRs) are key components of the innate immune system, and molecules that can modulate their activity are of great interest for the treatment of autoimmune diseases, infectious diseases, and cancer. The pyridine nucleus present in this compound is a common feature in many TLR modulators. While specific examples starting from this exact compound are not prevalent, its chemical structure makes it an attractive starting point for the synthesis of novel TLR agonists or antagonists. The fluorine and cyclopropyl substituents can be used to fine-tune the electronic and steric properties of the molecule to optimize its interaction with the target receptor.

Intermediate in Agrochemical Synthesis

Beyond its applications in the pharmaceutical industry, this compound and related chemical structures are valuable in the development of new agrochemicals. The pyridine core is a well-established toxophore in many successful herbicides and insecticides. The unique combination of substituents on this compound can lead to the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles. Research in this area focuses on synthesizing derivatives that can effectively control pests and weeds while minimizing harm to non-target organisms and the environment.

Precursor for Herbicidal Compounds

The picolinonitrile framework, particularly when substituted with fluorine and alkyl or cycloalkyl groups, is a well-established pharmacophore in the design of modern herbicides. The fluorine atom at the 3-position can significantly enhance the biological activity and metabolic stability of the resulting compounds. researchgate.net The cyclopropyl group at the 5-position is also a key feature, often introduced to increase potency, confer metabolic resistance, and improve the molecule's binding affinity to target enzymes. hyphadiscovery.comiris-biotech.de

This compound can be envisioned as a key intermediate for a variety of herbicidal compounds, primarily those based on the picolinic acid scaffold. The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 5-cyclopropyl-3-fluoropicolinic acid. This carboxylic acid is a common structural feature in a class of synthetic auxin herbicides. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.

Furthermore, the pyridine nitrogen and the nitrile group offer multiple points for further chemical modification, allowing for the synthesis of a diverse library of potential herbicidal candidates. For instance, the nitrile can be converted to a tetrazole ring, a known bioisostere for a carboxylic acid, which can modulate the compound's physicochemical properties and biological activity. nih.gov

Below is a table of representative pyridine-based herbicides that share structural similarities with potential derivatives of this compound, illustrating the importance of the fluorinated pyridine core in agrochemicals.

| Herbicide | Chemical Structure | Mode of Action | Key Structural Features |

| Haloxyfop-P-methyl | ACCase inhibitor | Pyridine core, Aryloxyphenoxypropionate | |

| Fluazifop-P-butyl | ACCase inhibitor | Fluorinated pyridine core, Aryloxyphenoxypropionate | |

| Picloram | Synthetic auxin | Picolinic acid | |

| Clopyralid | Synthetic auxin | Picolinic acid | |

| Fluroxypyr | Synthetic auxin | Fluorinated picolinic acid |

This table is for illustrative purposes and shows existing herbicides with related structural motifs.

The synthesis of such herbicidal compounds from this compound would leverage established synthetic methodologies, making it an attractive starting material for agrochemical research and development.

General Synthetic Advantages in Complex Molecule Construction

Beyond its potential in the herbicide domain, this compound serves as a valuable scaffold for the construction of a wide range of complex organic molecules. Its synthetic utility stems from the distinct reactivity of its functional groups and the specific substitution pattern on the pyridine ring.

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities. mdpi.com For example:

Hydrolysis: As mentioned, it can be converted to a carboxylic acid, which can then participate in esterification or amidation reactions.

Reduction: The nitrile can be reduced to a primary amine, providing a key linkage point for building larger molecular architectures.

Cycloaddition: It can undergo [2+3] cycloaddition reactions with azides to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry. organic-chemistry.org

Addition of Nucleophiles: Organometallic reagents can add to the nitrile to form ketones after hydrolysis.

The fluorine atom at the 3-position and the cyclopropyl group at the 5-position are not merely passive substituents. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyridine ring, potentially directing further substitutions. The cyclopropyl group, with its unique electronic properties and steric bulk, can also direct the regioselectivity of reactions on the pyridine ring and influence the conformational preferences of the molecule. beilstein-journals.org The rigidity of the cyclopropyl group can be advantageous in designing molecules with a specific three-dimensional shape for optimal interaction with biological targets. scientificupdate.com

The presence of multiple, distinct functional groups allows for orthogonal chemical strategies, where one functional group can be modified without affecting the others. This is a significant advantage in multi-step syntheses of complex molecules. For example, the nitrile could be selectively hydrolyzed to a carboxylic acid while the cyclopropyl group and the pyridine ring remain intact, allowing for subsequent modifications at other positions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Cyclopropyl-3-fluoropicolinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or cross-coupling reactions. Key variables include temperature (80–120°C), catalyst (e.g., Pd/Cu systems), and solvent polarity (DMF or THF). Yield optimization requires monitoring fluorination efficiency and cyclopropane ring stability under reaction conditions. For example, NAS with 3-fluoro-5-bromopicolinonitrile and cyclopropylboronic acid under Suzuki-Miyaura conditions may achieve >70% yield .

- Data Consideration : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify intermediates and final product purity (>95% by GC-MS) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : NMR to confirm fluorine position (δ ≈ -110 ppm for aromatic F); NMR for cyclopropyl protons (δ 1.2–1.5 ppm, multiplet).

- HRMS : Exact mass calculation (e.g., CHFN requires m/z 163.0512) .

- XRD : Single-crystal X-ray diffraction for unambiguous confirmation of the cyclopropyl and nitrile groups .

Advanced Research Questions

Q. What contradictory findings exist regarding the stability of this compound under acidic/basic conditions, and how can these be resolved?

- Data Contradiction Analysis : Some studies report hydrolysis of the nitrile group in strong acids (e.g., HCl, 50°C), while others note stability in weak bases (pH 8–10). To resolve:

- Perform kinetic studies (UV-Vis monitoring at 220 nm) under varying pH (1–12) and temperatures.

- Use DFT calculations to model transition states for hydrolysis pathways .

Q. How does the electronic effect of the cyclopropyl group influence the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer : The cyclopropyl group induces ring strain and electron-withdrawing effects, altering binding affinity in target proteins (e.g., kinase inhibitors).

- In silico Modeling : Use molecular docking (AutoDock Vina) to compare binding energies with/without cyclopropyl substitution.

- SAR Studies : Synthesize analogs (e.g., 5-methyl vs. 5-cyclopropyl) and test IC values in enzyme assays .

- Key Data : A 2025 study showed a 3.5-fold increase in potency for cyclopropyl analogs vs. methyl derivatives in EGFR inhibition .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies of this compound?

- Methodological Answer :

- Dose-Response Modeling : Fit data to a four-parameter logistic curve (EC, Hill slope) using nonlinear regression (GraphPad Prism).

- ANOVA with Tukey’s post-hoc : Compare toxicity across cell lines (e.g., HEK293 vs. HepG2).

- QC Measures : Include positive controls (e.g., cisplatin) and validate assays via inter-laboratory reproducibility tests .

Experimental Design & Best Practices

Q. How should researchers design a study to investigate metabolic pathways of this compound in hepatic microsomes?

- Protocol :

Incubation Conditions : Microsomes (1 mg/mL), NADPH (1 mM), 37°C, 0–60 min.

Sampling : Quench with ice-cold acetonitrile at intervals; analyze via LC-QTOF/MS.

Metabolite Identification : Use software (e.g., Compound Discoverer) to detect phase I/II metabolites (hydroxylation, glucuronidation) .

- Ethical Compliance : Adhere to institutional biosafety protocols (e.g., waste disposal for fluorinated byproducts) .

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

- Quality Control :

- Standardize starting material purity (>98% by HPLC).

- Use process analytical technology (PAT) for real-time reaction monitoring (e.g., ReactIR for intermediate tracking).

- Validate reproducibility across ≥3 independent batches .

Data Interpretation & Reporting

Q. How can researchers address discrepancies in reported LogP values for this compound?

- Resolution :

- Experimental : Measure via shake-flask method (octanol/water) with triplicate replicates.

- Computational : Compare predicted LogP (ChemAxon, ACD/Labs) to experimental data.

- Documentation : Report solvent purity, temperature, and equilibration time to ensure reproducibility .

Q. What criteria should guide the selection of this compound as a reference standard in analytical methods?

- Criteria :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.